4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Description
Properties
IUPAC Name |
4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQTOWMVAKJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277259 | |
| Record name | 4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52579-97-2 | |
| Record name | NSC1389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sarbajna and Roy Method (1998)
The most efficient route, reported by Sarbajna and Roy, achieves a 95% yield through a one-pot reaction combining acetonide protection and 1,6-anhydro bridge formation.
Reaction Conditions:
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Starting Material : D-Galactose
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Catalyst : Toluene-4-sulfonic acid (TsOH)
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Solvent : N,N-Dimethylformamide (DMF)
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Temperature : Ambient (25°C)
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Time : 1 hour
Mechanism:
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Acetonide Formation : TsOH protonates the carbonyl oxygen of acetone, facilitating nucleophilic attack by the 3,4-diol of D-galactose to form the 3,4-O-isopropylidene intermediate.
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1,6-Anhydro Cyclization : Acidic conditions promote the elimination of water between the anomeric C1 hydroxyl and C6 hydroxyl, yielding the 1,6-anhydro bridge.
Advantages:
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High Efficiency : The tandem reaction avoids intermediate isolation, minimizing yield loss.
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Mild Conditions : Ambient temperature prevents decomposition of heat-sensitive intermediates.
Sequential Synthesis via 1,6-Anhydro Precursor
Preparation of 1,6-Anhydro-β-D-galactopyranose
The patent EP0416577A2 describes the synthesis of 1,6-anhydro-β-D-galactopyranose (4) from D-galactose via pyrolysis or acid-catalyzed cyclization.
Key Steps:
Isopropylidene Protection of 1,6-Anhydro-β-D-galactopyranose
The 3,4-diol of 1,6-anhydro-β-D-galactopyranose is protected using acetone and TsOH under conditions analogous to the Sarbajna method.
Limitations:
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Multi-Step Process : Requires isolation and purification of the 1,6-anhydro intermediate, reducing overall yield.
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Scalability Challenges : Pyrolysis steps demand specialized equipment for industrial-scale production.
Comparative Analysis of Methods
| Parameter | One-Step Method | Sequential Method |
|---|---|---|
| Yield | 95% | Not reported |
| Reaction Time | 1 hour | Hours to days |
| Temperature | Ambient | Elevated (pyrolysis) |
| Purification Steps | None | Multiple |
| Scalability | High | Moderate |
The one-step method outperforms the sequential approach in yield and simplicity, making it preferable for laboratory-scale synthesis. However, the sequential route permits intermediate characterization, which is advantageous for mechanistic studies.
Applications and Derivatives
1,6-Anhydro-3,4-O-isopropylidene-β-D-galactopyranose serves as a precursor for chiral auxiliaries and glycosylation reagents. For example, tosylation at the C2 position yields 1,6-anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose, a key intermediate in chromatographic resolution of enantiomers .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chromatography Applications
One of the primary applications of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is in High-Performance Liquid Chromatography (HPLC) . It is utilized as a chiral stationary phase for the separation and detection of enantiomers. The compound's unique structure allows it to interact selectively with chiral analytes, making it an effective tool for evaluating chiral compounds using laser-based chiroptical detectors .
Case Study: Chiral Compound Detection
A study by Reitsma et al. demonstrated the efficacy of this compound in HPLC for detecting chiral substances. The results indicated that the use of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose significantly improved the resolution of enantiomers compared to conventional methods .
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various derivatives that are important in medicinal chemistry. It can be synthesized from 1,6-anhydro-beta-D-galactopyranose through reactions involving 2,2-dimethoxypropane and toluene-4-sulfonic acid under specific conditions .
Synthesis Pathway
- Starting Material: 1,6-Anhydro-beta-D-galactopyranose
- Reagents: 2,2-Dimethoxypropane, Toluene-4-sulfonic acid
- Reaction Conditions: N,N-dimethylformamide at ambient temperature for one hour
This synthesis pathway highlights the compound's versatility as a building block for more complex molecules used in pharmaceuticals.
Potential Therapeutic Uses
Research into the therapeutic applications of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose suggests potential benefits in drug formulation and delivery systems. Its structural properties may enhance the bioavailability of certain drugs by improving solubility and stability.
Therapeutic Case Studies
Preliminary studies indicate that derivatives of this compound could be effective in targeting specific biological pathways involved in diseases such as diabetes and cancer. For instance, modifications to its structure have shown promise in enhancing insulin sensitivity and modulating immune responses .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose involves its interaction with specific molecular targets. The anhydro bridge and isopropylidene group influence its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of 1,6-Anhydro Galactose Derivatives
Key Observations:
Substituent Effects on Reactivity :
- The 2-O-p-bromobenzoyl derivative (Table 1, Row 2) exhibits higher thermal stability (m.p. 147.5–148°C) compared to benzyl-protected analogues (m.p. 107.5–110°C) due to steric and electronic effects of the bromobenzoyl group .
- Tosylation at C-2 (CAS: 81028-98-0) enhances utility in chiral separations, as the sulfonate group improves chromatographic retention .
Ring-Opening Polymerization (ROP) Behavior :
- The 3,4-O-isopropylidene group in the parent compound sterically hinders nucleophilic attack, favoring controlled polymerization with PF₅ initiators . In contrast, benzylidene derivatives (e.g., 3,4-O-benzylidene) enable regioselective nucleophilic trans-opening at C-3 or C-4 .
Stereochemical Outcomes: 2-Sulfamate derivatives of 1,6-anhydro-3,4-O-isopropylidene-β-D-galactopyranose yield low quantities of glycal products (e.g., 6-O-acetyl-1,5-anhydro-2-deoxy derivatives) due to interference from the C-3 oxy substituent .
Comparative Research Findings
Chromatographic Utility
- Tosylated derivatives (e.g., CAS: 81028-98-0) are preferred in HPLC for evaluating chiral compounds due to their strong UV absorbance and resolution capabilities .
Biological Activity
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose (commonly referred to as "isopropylidene galactose") is a carbohydrate derivative that has garnered interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is characterized by the following structural features:
- Molecular Formula : C₉H₁₈O₇
- Molecular Weight : 206.24 g/mol
- CAS Number : 52579-97-2
The compound's structure enhances its stability and solubility, making it a suitable candidate for various biological applications.
Antimicrobial Properties
Research indicates that 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose exhibits significant antimicrobial activity. A study conducted by Platonov et al. (2018) demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were found to be in the range of 50–100 µg/mL for these pathogens .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In vitro assays showed that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .
Cytotoxic Effects
In a study focused on cancer cell lines, 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose demonstrated cytotoxic effects against human breast cancer cells (MCF-7). The IC50 value was reported at approximately 30 µg/mL, indicating a potential role in cancer therapeutics .
Interaction with Biological Targets
The biological activity of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose is believed to stem from its ability to interact with various biomolecules:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cell proliferation and survival.
- Membrane Interaction : The compound's hydrophobic regions allow it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various carbohydrate derivatives, 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose was shown to outperform other tested compounds in inhibiting bacterial growth. This study highlighted its potential as a natural preservative in food products .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to increased apoptosis rates. Flow cytometry analysis confirmed significant changes in apoptotic markers after exposure to the compound for 24 hours .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1,6-Anhydro-3,4-O-isopropylidene-β-D-galactopyranose, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. Starting from D-galactose, the 3,4-hydroxyl groups are protected via acid-catalyzed isopropylidene ketal formation (e.g., using acetone and H₂SO₄). Subsequent 1,6-anhydro ring formation is achieved through thermal or acid-mediated cyclization. Key parameters include solvent choice (e.g., dry DMF or acetone), temperature control (60–100°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yields depend on avoiding premature deprotection and side reactions like β-elimination .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies anomeric protons (δ 5.2–5.8 ppm) and isopropylidene methyl groups (δ 1.3–1.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the tricyclic structure .
- X-ray crystallography : Reveals the locked ¹C₄ chair conformation of the pyranose ring and the spatial arrangement of the isopropylidene group. Displacement parameters validate rigidity, critical for understanding reactivity .
Q. What common nucleophilic reactions occur at the anhydro bridge, and how are regioselectivity challenges addressed?
- Methodological Answer : The 1,6-anhydro bridge undergoes ring-opening via nucleophiles (e.g., thiols, amines). Regioselectivity depends on steric hindrance and electronic effects. For example, bulky nucleophiles favor attack at the less hindered C-2 position. Kinetic studies using polar aprotic solvents (e.g., THF) and low temperatures (-20°C) minimize competing pathways .
Advanced Research Questions
Q. How does the isopropylidene group influence the compound’s conformational dynamics and reactivity in glycosylation reactions?
- Methodological Answer : The 3,4-O-isopropylidene group rigidifies the pyranose ring into a ¹C₄ conformation, sterically shielding the β-face. This enhances α-selectivity in glycosylations, as demonstrated by NOE experiments and DFT calculations. Comparative studies with unprotected analogs show a 20–30% increase in α-anomer formation when the isopropylidene group is present .
Q. What strategies mitigate stereochemical inversion during synthetic modifications (e.g., acylations or sulfonations)?
- Methodological Answer : Stereochemical integrity is maintained using mild acylating agents (e.g., Ac₂O in pyridine at 0°C) and avoiding strong bases. For sulfonations, mesylation with MsCl in dichloromethane (0°C, 1h) prevents epimerization. Monitoring via chiral HPLC or polarimetry confirms retention of configuration .
Q. How does thermal degradation of this compound compare to related 1,6-anhydro sugars, and what decomposition products are observed?
- Methodological Answer : Pyrolysis at >200°C generates levoglucosenone analogs via retro-aldol fragmentation. GC-MS analysis identifies furan derivatives (e.g., 3-furaldehyde) and CO₂. Activation energies (Eₐ ≈ 120 kJ/mol) are calculated via TGA-DSC, showing higher thermal stability than non-isopropylidene-protected analogs .
Q. What role does this compound play in synthesizing bioactive glycoconjugates or prodrugs?
- Methodological Answer : It serves as a key intermediate for antiviral nucleoside analogs. For example, coupling with purine bases via Mitsunobu reactions yields prodrugs with enhanced bioavailability. In vitro assays (e.g., HIV RT inhibition) validate activity, with IC₅₀ values <1 µM in some derivatives .
Data Contradiction Analysis
Q. How can discrepancies in reported reaction yields for isopropylidene protection be resolved?
- Methodological Answer : Yield variations (50–85%) arise from differences in acid catalysts (H₂SO₄ vs. HCl) and water removal methods (molecular sieves vs. azeotropic distillation). Systematic optimization using design of experiments (DoE) identifies H₂SO₄ (0.5 equiv.) with 3Å molecular sieves in acetone as optimal, achieving 82% yield .
Q. Why do some studies report unexpected ring-opening products under basic conditions?
- Methodological Answer : Base-mediated β-elimination can occur if trace water is present, leading to enone byproducts. Strict anhydrous conditions (e.g., NaH in THF) and low temperatures (-40°C) suppress this pathway. LC-MS monitoring detects early-stage intermediates, enabling protocol adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
